Potassium plays a crucial role in bone health, and some studies suggest that potassium gluconate supplementation might help prevent bone loss. Research published in the "Journal of Bone and Mineral Research" found that higher dietary potassium intake was associated with a lower risk of bone fractures in postmenopausal women [2]. While this doesn't definitively prove potassium gluconate's effectiveness, it warrants further investigation into its potential benefits for bone health.
Potassium gluconate is the potassium salt of gluconic acid, a compound derived from glucose through fermentation. It appears as a white to slightly yellow crystalline powder with a mildly bitter taste and is highly soluble in water. This compound serves as a significant source of potassium, which is essential for various physiological functions, including maintaining normal heart and muscle function, nerve transmission, and fluid balance in the body . Potassium gluconate contains approximately 16.69% potassium by mass, meaning that 5.99 grams of potassium gluconate provides about 1 gram of elemental potassium .
Biologically, potassium gluconate plays a crucial role in preventing and treating hypokalemia (low potassium levels) in the body. It is commonly used in dietary supplements and pharmaceutical formulations to replenish potassium levels, especially in individuals with conditions leading to potassium depletion such as prolonged vomiting or diarrhea . The compound's high bioavailability makes it an effective means of delivering potassium compared to other forms such as potassium chloride .
Potassium gluconate is synthesized through the neutralization of gluconic acid with a potassium source, typically potassium hydroxide or potassium carbonate. The process involves the fermentation of glucose to produce gluconic acid, followed by neutralization to yield potassium gluconate. This method ensures that the final product retains its solubility and bioavailability characteristics while being suitable for use in food and pharmaceutical applications .
Potassium gluconate has diverse applications across various industries:
Research indicates that potassium gluconate interacts with various medications, particularly those affecting renal function or electrolyte balance. For example, combining potassium gluconate with potassium-sparing diuretics can lead to hyperkalemia (excessive potassium levels), necessitating careful monitoring . Additionally, it may affect the absorption of certain drugs due to its influence on gastrointestinal motility and pH levels .
Potassium gluconate shares similarities with other potassium salts but exhibits unique properties that distinguish it from them:
Compound | Formula | Potassium Content | Solubility | Unique Features |
---|---|---|---|---|
Potassium Chloride | KCl | 52.4% | Highly soluble | Commonly used for electrolyte replenishment |
Potassium Citrate | C6H5K3O7 | 38.7% | Soluble | Used primarily for managing kidney stones |
Potassium Bicarbonate | KHCO3 | 38.0% | Soluble | Acts as an antacid; regulates pH |
Potassium Acetate | C2H3KO2 | 40.0% | Soluble | Used as a buffering agent; less bitter taste |
Potassium gluconate's unique advantage lies in its mild taste and high bioavailability, making it particularly suitable for dietary supplements without the adverse gastrointestinal effects often associated with other salts like potassium chloride .
Potassium gluconate exhibits complex crystallographic behavior with multiple polymorphic forms documented in the literature. The compound crystallizes primarily in two distinct polymorphic forms, designated as Form A and Form B, both occurring as monohydrate structures [1] [2] [3]. These polymorphs represent an example of conformational dimorphism, where the gluconate ion adopts different molecular conformations within the crystal lattice.
Form A (Orthorhombic System):
Form A crystallizes in the orthorhombic crystal system with space group P212121 [3]. This form is characterized by a straight-chain conformation of the gluconate ion, where the backbone carbon atoms are essentially coplanar with deviations ranging from 0.031 to 0.140 Å [3]. The structure exhibits non-centrosymmetric symmetry and comprises one-dimensional coordination polymers parallel to the a-axis.
Form B (Monoclinic System):
Form B adopts a monoclinic crystal structure and is distinguished by a bent-chain conformation of the gluconate ion [1] [2]. The gluconate bend arises from rotation around two specific bonds, with C2-C3-C4-C5 and C3-C4-C5-C6 torsion angles of 54.2° and 50.7°, respectively [3]. This conformational difference is fundamental to the polymorphic behavior of the compound.
Crystallographic Parameters:
Neutron diffraction analysis has provided detailed structural information for both polymorphic forms [1] [2]. The A form displays superior crystallographic organization with the gluconate ion in an extended conformation, while the B form shows the characteristic bent configuration that differentiates it from other metal gluconate salts.
Coordination Environment:
The potassium cation in the crystal structure exhibits chelation properties with the gluconate anion, forming a six-membered chelate ring through coordination of potassium with O2 of the carboxylate group and O4 of the hydroxyl group [1]. Each potassium cation coordinates to six gluconate anions, creating a complex three-dimensional network structure.
Lattice Parameters:
The crystal structures demonstrate significant differences in their lattice parameters between the two polymorphic forms. The orthorhombic Form A shows superior structural organization compared to the monoclinic Form B, with distinct unit cell dimensions that reflect the different molecular conformations of the gluconate ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR analysis confirms the molecular structure of potassium gluconate, with the technique providing detailed information about the stereochemical configuration [6] [7]. The compound exhibits four defined stereocenters with absolute stereochemistry [8] [9]. Proton NMR spectroscopy reveals the characteristic hydroxyl proton signals and the methylene protons of the gluconate backbone. The NMR data confirms the (2R,3S,4R,5R)-configuration of the pentahydroxyhexanoate structure.
X-ray Diffraction (XRD):
X-ray diffraction provides crucial information about the crystalline structure and polymorphic forms of potassium gluconate [10] [11]. Powder X-ray diffraction patterns reveal sharp and intense peaks, indicating the crystalline nature of the compound. The diffraction patterns distinguish between the A and B polymorphic forms, with each showing characteristic peak positions and intensities. The XRD data confirms the space group assignments and unit cell parameters for both polymorphs.
Spectroscopic Characterization Data:
Technique | Key Features | Applications |
---|---|---|
FTIR | Spectrum matches reference standard; hydroxyl and carboxylate stretching bands | Structural identification, purity assessment |
NMR | Confirms (2R,3S,4R,5R)-stereochemistry; 4/4 defined stereocenters | Stereochemical verification, molecular structure |
XRD | Sharp crystalline peaks; polymorphic form identification | Crystal structure analysis, phase identification |
Mass Spectrometry | Monoisotopic mass: 234.014184 Da | Molecular weight confirmation |
Thermal Stability Profile:
Potassium gluconate demonstrates thermal stability up to approximately 165°C, with decomposition occurring at 183°C [12] [13]. The compound exhibits a melting point of 183°C with simultaneous decomposition, indicating thermal instability at elevated temperatures. Thermogravimetric analysis reveals a three-step thermal degradation process characteristic of organic potassium salts.
Thermodynamic Properties:
Comprehensive thermodynamic studies have established key thermodynamic parameters for potassium gluconate [1] [14]. The standard molar enthalpy of formation has been determined as ΔfH° = -1754.17 ± 0.19 kJ·mol⁻¹ [1]. The enthalpy of dissolution at infinite dilution is ΔsHm∞ = 27.92 ± 0.21 kJ·mol⁻¹ [1]. These values were obtained through isoperibol solution-reaction calorimetry using carefully designed thermochemical cycles.
Stability Assessment:
The compound exhibits good stability under normal atmospheric conditions with a stability rating of 0 for instability according to NFPA classifications [15]. Under recommended storage conditions (room temperature, <30°C), potassium gluconate maintains its structural integrity and chemical composition [12] [13]. The compound shows hygroscopic properties, requiring appropriate storage conditions to prevent moisture absorption.
Decomposition Products:
Upon thermal decomposition, potassium gluconate generates carbon monoxide, carbon dioxide, and potassium oxide (K₂O) [16] [17]. The decomposition process follows established thermal degradation pathways for organic potassium salts, with the loss of organic constituents preceding the formation of inorganic residues.
Parameter | Value | Units | Reference |
---|---|---|---|
Decomposition Temperature | 183 | °C | [12] [13] |
Standard Enthalpy of Formation | -1754.17 ± 0.19 | kJ·mol⁻¹ | [1] |
Enthalpy of Dissolution | 27.92 ± 0.21 | kJ·mol⁻¹ | [1] |
Thermal Stability Range | Up to 165 | °C | [12] |
Flash Point | 180 | °C | [17] |
Autoignition Temperature | >200 | °C | [12] |
Hydration State Variations:
Potassium gluconate exists in multiple hydration states, with the anhydrous form and monohydrate being the most commonly encountered [18]. The anhydrous form has the molecular formula C₆H₁₁KO₇ with a molecular weight of 234.25 g·mol⁻¹ [6] [8]. The monohydrate form incorporates one molecule of water of hydration, yielding the formula C₆H₁₁KO₇·H₂O with a molecular weight of 252.26 g·mol⁻¹ [18] [19].
Polymorphic Classification:
The compound exhibits conformational polymorphism, specifically observed in the monohydrate form which exists as two distinct polymorphs [1] [2]. Form A represents the orthorhombic polymorph with space group P212121, while Form B corresponds to the monoclinic polymorph. This polymorphic behavior is attributed to the different conformational states adopted by the gluconate ion within the crystal lattice.
Hydration Characterization:
The degree of hydration can be determined through loss on drying measurements. The anhydrous form shows a maximum loss of 3.0% when dried at 105°C for 4 hours [18]. The monohydrate form exhibits a characteristic loss of 6.0-7.5% under identical conditions, corresponding to the loss of one water molecule per formula unit [18].
Structural Implications:
The presence of water molecules in the monohydrate form significantly influences the crystal structure and hydrogen bonding patterns. Water molecules participate in extensive hydrogen bonding networks that stabilize the crystal structure and influence the conformational preferences of the gluconate ion. The hydration state directly affects the polymorphic behavior and thermal stability of the compound.
Hydration State Comparison:
Hydration State | Molecular Formula | Molecular Weight | CAS Number | Loss on Drying |
---|---|---|---|---|
Anhydrous | C₆H₁₁KO₇ | 234.25 g·mol⁻¹ | 299-27-4 | ≤3.0% |
Monohydrate | C₆H₁₁KO₇·H₂O | 252.26 g·mol⁻¹ | 35398-15-3 | 6.0-7.5% |
Polymorphic Stability:
Both polymorphic forms of the monohydrate demonstrate stability under normal storage conditions. The conformational differences between Forms A and B arise from specific molecular conformations of the gluconate ion, with Form A displaying a planar conformation and Form B exhibiting a bent conformation [3]. These conformational variations result in different packing arrangements and intermolecular interactions within the crystal lattice.